molecular formula C12H7NO2S2 B11978539 (E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid

(E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid

Cat. No.: B11978539
M. Wt: 261.3 g/mol
InChI Key: VNFXVUGAKPJLJV-SOFGYWHQSA-N
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Description

(E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid is a compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

(E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid involves its interaction with molecular targets, such as enzymes or receptors. The thiophene ring system can interact with biological molecules through π-π interactions, hydrogen bonding, and other non-covalent interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid is unique due to its specific structure, which includes two thiophene rings and a cyano group. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H7NO2S2

Molecular Weight

261.3 g/mol

IUPAC Name

(E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C12H7NO2S2/c13-7-8(12(14)15)6-9-3-4-11(17-9)10-2-1-5-16-10/h1-6H,(H,14,15)/b8-6+

InChI Key

VNFXVUGAKPJLJV-SOFGYWHQSA-N

Isomeric SMILES

C1=CSC(=C1)C2=CC=C(S2)/C=C(\C#N)/C(=O)O

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C=C(C#N)C(=O)O

Origin of Product

United States

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